
Cérivastatine
Vue d'ensemble
Description
La cérivastatine est un membre synthétique de la classe des statines, qui sont utilisées pour abaisser les taux de cholestérol et prévenir les maladies cardiovasculaires. Elle a été commercialisée par Bayer A.G. sous les noms de marque Baycol et Lipobay à la fin des années 1990. La this compound est un inhibiteur compétitif de l'enzyme hydroxymethylglutaryl-coenzyme A réductase, qui joue un rôle crucial dans la biosynthèse du cholestérol . Elle a été retirée volontairement du marché en 2001 en raison de rapports de rhabdomyolyse fatale, une réaction indésirable grave .
Mécanisme D'action
Target of Action
Cerivastatin primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , a hepatic enzyme responsible for converting HMG-CoA to mevalonate . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component for maintaining cell wall integrity and serving as a precursor to corticosteroids and sex hormones .
Mode of Action
Cerivastatin acts by competitively inhibiting the HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a key step in the mevalonate pathway that leads to the production of cholesterol . As a result, there is a decrease in cholesterol in hepatic cells, leading to the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Biochemical Pathways
The action of cerivastatin affects the mevalonate pathway , which is responsible for the biosynthesis of cholesterol . Cerivastatin is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 (catalyzed by cytochrome P450 (CYP) 2C8 and CYP3A4) and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 (catalyzed by CYP2C8) .
Pharmacokinetics
Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue . Cerivastatin is exclusively cleared via metabolism, with no unchanged drug excreted . Approximately 70% of the administered dose is excreted as metabolites in the feces, and 30% in the urine .
Result of Action
The primary result of cerivastatin’s action is the reduction of elevated total and LDL cholesterol levels in patients with primary hypercholesterolemia and mixed dyslipidemia . This reduction in cholesterol levels is achieved through the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis . In clinical trials, cerivastatin has been shown to reduce LDL-cholesterol levels by 23.9 to 58.4% .
Action Environment
The action of cerivastatin can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects on the action of cerivastatin . It’s important to note that cerivastatin was withdrawn from the market due to reports of fatal rhabdomyolysis, a severe adverse reaction from this cholesterol-lowering product .
Applications De Recherche Scientifique
Lipid-Lowering Efficacy
Cerivastatin demonstrated significant efficacy in lowering low-density lipoprotein (LDL) cholesterol levels. Clinical trials indicated that doses ranging from 0.025 mg to 0.4 mg per day resulted in substantial reductions in LDL cholesterol, with over 40% of patients achieving reductions greater than 40% at the highest dose . Notably, cerivastatin's lipid-lowering effects were comparable or superior to other statins, such as lovastatin and simvastatin, particularly in patients with primary hypercholesterolemia .
Summary of Clinical Findings
Study | Dose (mg/day) | LDL Reduction (%) | Patient Population |
---|---|---|---|
Pivotal Trial | 0.4 - 0.8 | 33.4 - 44.0 | Hypercholesterolemic patients |
Long-Term Study | Up to 0.4 | >40% in 40% of patients | Various populations |
Comparative Study | 0.3 - 0.4 | Superior to placebo and other statins | Randomized trials |
Synergistic Effects with Other Therapies
Recent studies have investigated the combination of cerivastatin with other therapeutic agents to enhance efficacy against various conditions, particularly in oncology. For instance, a study explored the combination of cerivastatin with trametinib, a MEK inhibitor, showing that this combination could significantly enhance anti-tumor activity in uveal melanoma cell lines. The results indicated that cerivastatin not only increased apoptosis but also down-modulated genes involved in cell cycle regulation and DNA replication .
Case Study: Cerivastatin and Trametinib
- Objective : To evaluate the synergistic effects of cerivastatin and trametinib on tumor growth.
- Methodology : Uveal melanoma cell lines were treated with trametinib and cerivastatin.
- Findings : The combination led to a more significant reduction in tumor growth compared to trametinib alone (p = 0.03), without observable toxicity in animal models.
Safety Concerns and Adverse Effects
Despite its efficacy, cerivastatin's safety profile raised significant concerns leading to its market withdrawal. Reports indicated severe cases of rhabdomyolysis, particularly when combined with gemfibrozil—a fibrate medication known to increase the risk of statin-related myopathy . A notable case involved a patient who developed severe muscle weakness and elevated creatine kinase levels after initiating therapy with cerivastatin and gemfibrozil, highlighting the importance of monitoring for adverse effects when prescribing this compound .
Summary of Adverse Events
Adverse Effect | Incidence | Associated Factors |
---|---|---|
Rhabdomyolysis | Rare | Concomitant use with gemfibrozil |
Myopathy | Rare | Higher doses or drug interactions |
Gastrointestinal Disturbances | Common | Mild and transient |
Analyse Biochimique
Biochemical Properties
Cerivastatin’s primary role in biochemical reactions is to inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, cerivastatin reduces cholesterol synthesis in hepatic cells, leading to upregulation of LDL receptors and increased hepatic uptake of LDL-cholesterol from the circulation . This interaction is competitive, meaning cerivastatin binds to the active site of HMG-CoA reductase, preventing the natural substrate from binding .
Cellular Effects
Cerivastatin has several effects on various cell types and cellular processes. It improves endothelial dysfunction, possesses anti-inflammatory, antioxidant, anticoagulant, antithrombotic, antiproliferative, plaque-stabilizing, immunomodulatory, and angiogenic effects . It also influences cell signaling pathways by inhibiting the synthesis of isoprenoid intermediates, which are essential for the post-translational modification of proteins involved in intracellular signaling . This inhibition affects the activity of small GTP-binding proteins such as Ras and Rho, which play critical roles in cell proliferation and migration .
Molecular Mechanism
At the molecular level, cerivastatin exerts its effects by competitively inhibiting HMG-CoA reductase . This inhibition blocks the conversion of HMG-CoA to mevalonate, reducing cholesterol biosynthesis . The decrease in cholesterol levels leads to upregulation of LDL receptors on hepatic cells, enhancing the clearance of LDL-cholesterol from the bloodstream . Additionally, cerivastatin’s inhibition of isoprenoid synthesis affects the localization and function of small GTP-binding proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cerivastatin have been observed to change over time. Studies have shown that cerivastatin’s pharmacokinetics are linear, with maximum plasma concentration and area under the concentration-time curve proportional to the dose . No accumulation is observed on repeated administration . Cerivastatin’s long-term effects include potential myopathy and rhabdomyolysis, particularly at higher doses .
Dosage Effects in Animal Models
In animal models, the effects of cerivastatin vary with different dosages. Studies have demonstrated that cerivastatin’s lipid-lowering efficacy is dose-dependent, with higher doses resulting in more significant reductions in serum cholesterol levels . Higher doses also increase the risk of adverse effects, such as myopathy and rhabdomyolysis . The threshold for these toxic effects is dose-dependent, with higher doses posing a greater risk .
Metabolic Pathways
Cerivastatin is metabolized via hepatic pathways, primarily through the cytochrome P450 enzymes CYP2C8 and CYP3A4 . These enzymes catalyze the demethylation of the benzylic methyl ether moiety and the hydroxylation of the 6-isopropyl substituent, leading to the formation of active metabolites . These metabolites contribute to cerivastatin’s overall activity and are excreted in the feces and urine .
Transport and Distribution
Cerivastatin is highly bound to plasma proteins (>99%) and has a volume of distribution of approximately 0.3 L/kg . It is readily absorbed from the gastrointestinal tract, with peak plasma concentrations reached 2 to 3 hours post-administration . Cerivastatin is primarily distributed to the liver, the target site of action, where it exerts its lipid-lowering effects .
Subcellular Localization
Cerivastatin’s subcellular localization is influenced by its inhibition of isoprenoid synthesis, which affects the localization of small GTP-binding proteins such as Ras and Rho . These proteins require isoprenylation for proper membrane localization and function . By inhibiting isoprenoid synthesis, cerivastatin disrupts the localization and function of these proteins, affecting various cellular processes .
Méthodes De Préparation
La cérivastatine est un dérivé de la pyridine synthétique, énantiomériquement pur. La synthèse implique plusieurs étapes, notamment la formation d'un noyau fluorophényl-pyridine et l'addition d'une chaîne latérale d'acide dihydroxyheptanoïque . La production industrielle de la this compound implique l'utilisation de divers réactifs et catalyseurs pour assurer la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
La cérivastatine subit plusieurs types de réactions chimiques, notamment :
Réduction : Bien que moins courantes, les réactions de réduction peuvent se produire dans des conditions spécifiques.
Substitution : La this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions courantes : Les réactions impliquent généralement des réactifs tels que les enzymes du cytochrome P450, et les conditions comprennent le pH et la température physiologiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des métabolites actifs qui conservent la capacité d'inhiber l'hydroxymethylglutaryl-coenzyme A réductase.
4. Applications de la recherche scientifique
La this compound a été largement étudiée pour ses applications dans divers domaines :
Chimie : Elle sert de composé modèle pour étudier la synthèse et la réactivité des statines.
Biologie : La this compound est utilisée pour étudier les voies biologiques impliquées dans la biosynthèse et la régulation du cholestérol.
Médecine : Elle était utilisée cliniquement pour abaisser les taux de cholestérol et réduire le risque d'événements cardiovasculaires. La recherche continue d'explorer ses avantages et ses risques potentiels.
Industrie : L'industrie pharmaceutique a étudié la this compound pour développer des médicaments statines plus sûrs et plus efficaces .
5. Mécanisme d'action
La this compound exerce ses effets en inhibant de manière compétitive l'enzyme hydroxymethylglutaryl-coenzyme A réductase. Cette enzyme est responsable de la conversion de l'hydroxymethylglutaryl-coenzyme A en mévalonate, un précurseur du cholestérol. En inhibant cette enzyme, la this compound réduit la synthèse du cholestérol dans les cellules hépatiques, ce qui entraîne une régulation positive des récepteurs des lipoprotéines de basse densité et une augmentation de l'absorption du cholestérol des lipoprotéines de basse densité de la circulation .
Comparaison Avec Des Composés Similaires
La cérivastatine est comparée à d'autres statines telles que la lovastatine, la simvastatine, la pravastatine, la fluvastatine, l'atorvastatine et la rosuvastatine. Contrairement à la lovastatine, la simvastatine et la pravastatine, qui sont dérivées de champignons, la this compound est entièrement synthétique . Elle est connue pour sa forte puissance à des doses de microgrammes, mais elle présente également un risque plus élevé de causer une rhabdomyolyse par rapport à d'autres statines . La structure unique de la this compound, en particulier son noyau fluorophényl-pyridine, contribue à son profil pharmacologique distinct .
Composés similaires
- Lovastatine
- Simvastatine
- Pravastatine
- Fluvastatine
- Atorvastatine
- Rosuvastatine
Les propriétés uniques de la this compound et son retrait du marché mettent en évidence l'importance de trouver un équilibre entre l'efficacité et la sécurité dans le développement de médicaments.
Activité Biologique
Cerivastatin, a potent HMG-CoA reductase inhibitor, was developed for the treatment of hypercholesterolemia. Despite its efficacy in lowering cholesterol levels, cerivastatin's clinical use was marred by serious adverse effects, particularly rhabdomyolysis. This article explores the biological activity of cerivastatin, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Pharmacological Properties
Cerivastatin is known for its high potency compared to other statins. It has a dissociation constant (Ki) in the picomolar range, making it approximately 200 times more effective than lovastatin. This extreme potency allows cerivastatin to act as an almost irreversible blocker of HMG-CoA reductase, leading to significant reductions in low-density lipoprotein (LDL) cholesterol and total cholesterol levels in patients.
Lipid-Lowering Efficacy
Cerivastatin has demonstrated substantial lipid-lowering effects in various clinical trials:
Dosage (mg/day) | LDL Reduction (%) | Total Cholesterol Reduction (%) | HDL Increase (%) |
---|---|---|---|
0.4 | 33.4 - 44.0 | 23.0 - 30.8 | Significant increase |
0.8 | Up to 58.4 | Not specified | Significant increase |
At doses of 0.4 mg/day and higher, over 40% of patients achieved reductions in LDL cholesterol greater than 40%, with some patients experiencing reductions exceeding 50% .
Cerivastatin's primary mechanism involves the inhibition of HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. Beyond this primary action, cerivastatin has been shown to stimulate nitric oxide (NO) release from endothelial cells, contributing to vascular health:
- Nitric Oxide Release : Cerivastatin enhances NO bioavailability by scavenging superoxide anions (O2-) and preserving NO concentrations. This effect is observed at concentrations significantly lower than those required for initial stimulation .
Clinical Studies and Case Reports
The clinical safety profile of cerivastatin raised concerns due to its association with rhabdomyolysis, particularly when used in combination with other medications such as gemfibrozil:
- Rhabdomyolysis Incidence : A case-control study indicated that concomitant use of cerivastatin with fibrates increased the risk of rhabdomyolysis by over 1400-fold compared to other statin monotherapies . Reports indicated that muscle pain and weakness were common symptoms among affected patients, with many requiring hospitalization due to severe muscle damage .
Notable Case Studies
- Case of Severe Myopathy : A 77-year-old woman with hypothyroidism experienced rhabdomyolysis while on cerivastatin monotherapy, highlighting the potential for serious side effects even without drug interactions .
- Genetic Factors : Genetic markers have been implicated in the risk of adverse reactions to cerivastatin, suggesting that individual genetic profiles may influence susceptibility to myopathy and rhabdomyolysis .
Propriétés
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32)/b11-10+/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERZIQQUAZTOL-ANMDKAQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022786 | |
Record name | Cerivastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Highly solubility | |
Record name | Cerivastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cerivastatin competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. As mevalonate is a precursor of sterols such as cholesterol, this results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation., When statins are administered with fibrates or niacin, the myopathy is probably caused by an enhanced inhibition of skeletal muscle sterol synthesis (a pharmacodynamic interaction). /Statins/, Statins are antilipemic agents that competitively inhibit hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, an early precursor of cholesterol. These agents are structurally similar to HMG-CoA and produce selective, reversible, competitive inhibition of HMG-CoA reductase. The high affinity of statins for HMG-CoA reductase may result from their binding to 2 separate sites on the enzyme. /HMG-CoA reductase inhibitors/ | |
Record name | Cerivastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CERIVASTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
145599-86-6 | |
Record name | Cerivastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145599-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerivastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145599866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerivastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00439 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerivastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERIVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM91H2KS67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CERIVASTATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.